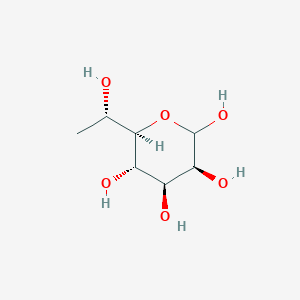

(6S)-6-C-methyl-D-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6S)-6-C-methyl-D-mannopyranose is a deoxyheptose that is L-glycero-D-manno-heptopyranose in which the 7-hydroxy group is substituted by hydrogen. It derives from a D-mannopyranose.

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of (6S)-6-C-methyl-D-mannopyranose is its role as an inhibitor of specific enzymes involved in carbohydrate metabolism. Research has shown that both (6S)- and (6R)-6-C-methyl-D-mannopyranose derivatives exhibit inhibitory properties against phosphoglucomutase and phosphomannomutase, which are critical enzymes in the metabolic pathways of sugars. These compounds have been confirmed to be specific inhibitors of phosphohexomutases, making them valuable for studying sugar phosphate metabolism .

Case Study: Inhibition of Phosphohexomutases

- Objective : To evaluate the inhibitory effects of this compound on phosphohexomutases.

- Findings : The compound demonstrated significant inhibition, with IC50 values indicating strong binding affinity to the target enzymes. This suggests potential applications in regulating metabolic pathways involving mannose and glucose .

Antivirulence Properties

This compound has been investigated for its antivirulence properties, particularly in the context of urinary tract infections. Studies indicate that this compound can serve as an antibiotic-sparing therapeutic agent by inhibiting the virulence factors of pathogens like Escherichia coli without exerting direct antibacterial effects .

Case Study: Antivirulence Mechanism

- Objective : To assess the potential of this compound as an antivirulence agent.

- Findings : The compound showed a reduction in bacterial adhesion to uroepithelial cells, thereby decreasing infection rates. This mechanism highlights its potential as a novel therapeutic strategy to combat antibiotic resistance .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for creating complex carbohydrate structures. Its unique stereochemistry allows for regioselective modifications that are crucial in synthesizing glycosides and oligosaccharides.

Case Study: Synthesis of Glycosylated Derivatives

- Objective : To utilize this compound in the synthesis of glycosylated compounds.

- Methodology : Chiral phosphoric acids were employed to catalyze regioselective acetalization reactions involving this sugar derivative.

- Results : The synthesis yielded high-purity glycosylated products with specific regioisomer configurations, demonstrating the utility of this compound as a precursor in carbohydrate chemistry .

Biochemical Probes

This compound has been developed as a biochemical probe for studying metabolic pathways involving mannose and glucose. Its structural similarity to natural sugars allows it to mimic their behavior in biological systems.

Case Study: Metabolic Pathway Analysis

- Objective : To investigate the metabolic pathways influenced by this compound.

- Findings : The compound was successfully used to trace metabolic fluxes in cell cultures, providing insights into how modifications at the C-6 position affect sugar metabolism .

Analyse Des Réactions Chimiques

Key Steps

-

C6 Aldehyde Formation : Starting from D-mannose, a C6 aldehyde intermediate (6 ) is generated via oxidation (Figure S1 in ).

-

Methyl Group Introduction :

-

Diastereomer Separation : The 6S isomer is isolated using stereoselective reduction with (S)-Alpine-Borane, followed by nuclear Overhauser effect (nOe) analysis for configuration confirmation (Figure 3 in ).

-

Phosphorylation : The 6S-methyl mannose derivative is enzymatically converted to its GDP-conjugated form (20 ) using GDP-mannose pyrophosphorylase from Salmonella enterica .

| Compound | Yield (%) | Method |

|---|---|---|

| 7 (6R/6S) | 86 | Grignard addition |

| 15 (6S) | 81 | Alpine-Borane reduction |

| 20 (GDP-6S-Me) | 53–64 | Enzymatic phosphorylation |

Enzymatic Reactions with GDP-Mannose Dehydrogenase (GMD)

(6S)-6-C-Methyl-D-mannopyranose in its GDP-conjugated form (20 ) is a substrate for Pseudomonas aeruginosa GMD, which oxidizes GDP-mannose to GDP-mannuronic acid (GDP-ManA). Key findings include:

-

Reduced Catalytic Activity : 20 showed 40% lower NADH production compared to native GDP-mannose (1 ) over 5 minutes (Figure 4a in ).

-

Ketone Intermediate Formation : HRMS confirmed the transient formation of a C4-keto intermediate during oxidation, which reversibly inhibits GMD (Figure S6 in ).

-

Reversibility : Adding native GDP-mannose to inhibited reactions restored NADH production, indicating non-covalent binding of the ketone product .

Stereochemical Influence

-

The 6S-methyl group sterically hinders proton abstraction at C5 during GMD-catalyzed oxidation, slowing reaction kinetics .

-

Deuteration studies (e.g., 21 –23 ) revealed that H-4 is transferred to C6 with inversion of configuration, consistent with mechanisms proposed for GDP-mannose dehydratase .

Enzyme Specificity

Propriétés

Formule moléculaire |

C7H14O6 |

|---|---|

Poids moléculaire |

194.18 g/mol |

Nom IUPAC |

(3S,4S,5S,6R)-6-[(1S)-1-hydroxyethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O6/c1-2(8)6-4(10)3(9)5(11)7(12)13-6/h2-12H,1H3/t2-,3-,4-,5-,6+,7?/m0/s1 |

Clé InChI |

PZODEECXPHBZCU-OLLRPPRZSA-N |

SMILES isomérique |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

SMILES canonique |

CC(C1C(C(C(C(O1)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.